Cas no 71705-07-2 (3-(pentylthio)-4H-1,2,4-triazole)

3-(Pentylthio)-4H-1,2,4-triazole is a sulfur-containing heterocyclic compound featuring a 1,2,4-triazole core substituted with a pentylthio group. This structure imparts unique reactivity and potential utility in organic synthesis, particularly as a building block for pharmaceuticals, agrochemicals, and coordination chemistry. The pentylthio moiety enhances lipophilicity, which may improve solubility in nonpolar matrices or influence biological activity. Its triazole ring offers stability and versatility, enabling further functionalization or metal coordination. The compound is of interest in medicinal chemistry for its potential as a pharmacophore in drug discovery. Careful handling is advised due to possible sensitivity to oxidation or decomposition under harsh conditions.
3-(pentylthio)-4H-1,2,4-triazole structure
71705-07-2 structure
Product Name:3-(pentylthio)-4H-1,2,4-triazole
CAS No:71705-07-2
MF:C7H13N3S
MW:171.263219594955
CID:548408
PubChem ID:2737118
Update Time:2025-06-07

3-(pentylthio)-4H-1,2,4-triazole Chemical and Physical Properties

Names and Identifiers

    • 1H-1,2,4-Triazole,5-(pentylthio)-
    • 3-(pentylthio)-4H-1,2,4-triazole
    • 3-PENTYLTHIO-4H-1,2,4-TRIAZOLE
    • 3-N-PENTYLTHIO-4H-1,2,4-TRIAZOLE
    • 5-PENTYLTHIO-4H-1,2,4-TRIAZOLE
    • C9H
    • MS-22102
    • Maybridge1_007055
    • YDSWCAZMHZEBFW-UHFFFAOYSA-N
    • 4b0c
    • 3-n-pentylthio-1,2,4-triazole
    • 5-(Pentylsulfanyl)-1h-1,2,4-Triazole
    • 71705-07-2
    • HMS561I15
    • Q27458700
    • AKOS006228043
    • FT-0616302
    • 3-(pentylsulfanyl)-4H-1,2,4-triazole
    • 5-pentylsulfanyl-1H-1,2,4-triazole
    • DB-021739
    • Inchi: 1S/C7H13N3S/c1-2-3-4-5-11-7-8-6-9-10-7/h6H,2-5H2,1H3,(H,8,9,10)
    • InChI Key: YDSWCAZMHZEBFW-UHFFFAOYSA-N
    • SMILES: S(C1=NC=NN1)CCCCC

Computed Properties

  • Exact Mass: 171.08300
  • Monoisotopic Mass: 171.083
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 5
  • Complexity: 99.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.9A^2
  • XLogP3: 2.6

Experimental Properties

  • Density: 1.12
  • Melting Point: 47 °C
  • Boiling Point: 321.8°C at 760 mmHg
  • Flash Point: 148.4°C
  • Refractive Index: 1.537
  • PSA: 66.87000
  • LogP: 2.08700

3-(pentylthio)-4H-1,2,4-triazole Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi

3-(pentylthio)-4H-1,2,4-triazole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-(pentylthio)-4H-1,2,4-triazole Pricemore >>

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